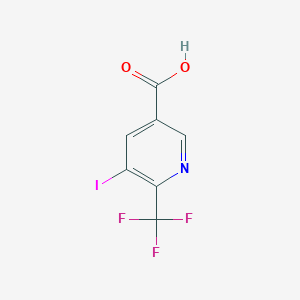

5-Iodo-6-(trifluoromethyl)nicotinic acid

Descripción

BenchChem offers high-quality 5-Iodo-6-(trifluoromethyl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-6-(trifluoromethyl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C7H3F3INO2 |

|---|---|

Peso molecular |

317.00 g/mol |

Nombre IUPAC |

5-iodo-6-(trifluoromethyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H3F3INO2/c8-7(9,10)5-4(11)1-3(2-12-5)6(13)14/h1-2H,(H,13,14) |

Clave InChI |

SCJRBIATKWXYQF-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=NC(=C1I)C(F)(F)F)C(=O)O |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 5 Iodo 6 Trifluoromethyl Nicotinic Acid

Regiospecific and Chemo-Selective Synthesis Strategies

Achieving the desired substitution pattern on the pyridine (B92270) ring with high selectivity is a critical aspect of synthesizing 5-iodo-6-(trifluoromethyl)nicotinic acid. Both multi-step and one-pot strategies have been developed to control the regiochemistry and chemoselectivity of the synthetic transformations.

Multi-Step Convergent and Linear Synthetic Sequences from Precursors

Multi-step synthetic routes, both linear and convergent, offer a high degree of control over the introduction of functional groups onto the nicotinic acid scaffold. A common strategy involves the construction of a suitably substituted pyridine ring followed by functional group interconversions.

A plausible linear synthetic sequence could commence from a precursor such as 2-chloro-6-(trifluoromethyl)pyridine. This starting material can undergo a series of transformations, including nitration, reduction, diazotization, and iodination, to introduce the iodine at the 5-position. Subsequent oxidation of a methyl group at the 3-position or hydrolysis of a nitrile group would yield the desired carboxylic acid.

An alternative approach involves the synthesis of 5-halo-6-(trifluoromethyl)pyridine-3-carbonitriles from a trifluoroacetyl vinylogous enamine starting material. The subsequent hydrolysis of the nitrile furnishes the corresponding nicotinic acid. This method provides a concise three-step synthesis to key intermediates.

Table 1: Exemplary Linear Synthetic Sequence for 5-Iodo-6-(trifluoromethyl)nicotinic Acid

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Halogenation | N-Iodosuccinimide (NIS), DCM, 25°C, 2h | 5-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile |

| 2 | Hydrolysis | H2SO4, H2O, reflux | 5-Iodo-6-(trifluoromethyl)nicotinic acid |

Note: This table presents a hypothetical reaction sequence based on known chemical transformations for similar compounds.

One-Pot Reaction Strategies for Enhanced Synthetic Efficiency

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of time, resource, and cost-effectiveness. The development of one-pot methodologies for the synthesis of highly substituted nicotinic acid derivatives is an active area of research.

While a specific one-pot synthesis for 5-iodo-6-(trifluoromethyl)nicotinic acid is not extensively documented, general methods for the one-pot synthesis of substituted nicotinic acids can be adapted. For example, a facile one-pot synthesis of 4-chloro or 4-bromonicotinic acid esters has been developed from enamino keto esters through a formylation followed by in situ intramolecular cyclization under Vilsmeier reaction conditions. Such strategies could potentially be modified to incorporate the desired trifluoromethyl and iodo substituents.

Another approach involves the multicomponent reaction of readily available starting materials to construct the substituted pyridine ring in a single step. These reactions often utilize a catalyst to promote the cascade of bond-forming events.

Table 2: Potential One-Pot Strategy for a Substituted Nicotinic Acid Derivative

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |

| Enamino keto ester | Vilsmeier reagent | Halogenating agent | One-pot | Halogenated nicotinic acid ester |

Note: This table illustrates a general one-pot strategy that could be explored for the synthesis of the target compound.

Metal-Catalyzed Approaches to 5-Iodo-6-(trifluoromethyl)nicotinic Acid Synthesis

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the functionalization of pyridine rings is no exception. Palladium, copper, and other transition metals are instrumental in forging carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.

Palladium-Catalyzed Cross-Coupling Reactions in Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of functionalized aromatic and heteroaromatic compounds. Reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to introduce various substituents onto the pyridine ring.

In the context of 5-iodo-6-(trifluoromethyl)nicotinic acid synthesis, palladium catalysis could be utilized for the direct C-H iodination of a 6-(trifluoromethyl)nicotinic acid precursor. While direct C-H functionalization of electron-deficient pyridines can be challenging, the development of specialized ligands and reaction conditions has expanded the scope of these transformations.

Furthermore, palladium-catalyzed tandem reactions, such as a Suzuki/C-H arylation cascade, have been used to synthesize complex trifluoromethyl-containing heterocycles. A similar strategy could be envisioned for the construction of the 5-iodo-6-(trifluoromethyl)nicotinic acid framework.

Table 3: Hypothetical Palladium-Catalyzed C-H Iodination

| Substrate | Reagent | Catalyst | Ligand | Conditions | Product |

| 6-(Trifluoromethyl)nicotinic acid | N-Iodosuccinimide | Pd(OAc)2 | XPhos | Toluene, 100°C | 5-Iodo-6-(trifluoromethyl)nicotinic acid |

Note: This table presents a hypothetical reaction based on known palladium-catalyzed C-H functionalization reactions.

Copper-Mediated Synthetic Pathways and Transformations

Copper-catalyzed reactions offer a cost-effective and versatile alternative to palladium-based methodologies. Copper catalysis is particularly effective for halogenation reactions. The iodination of electron-deficient carbazoles has been successfully achieved using a copper catalyst and Barluenga's reagent (IPy2BF4) to generate a soft electrophilic halonium species. This approach could be applicable to the iodination of the electron-deficient 6-(trifluoromethyl)nicotinic acid.

Copper-mediated cross-coupling reactions can also be employed. For instance, a copper-catalyzed reaction could be used to couple an iodinated precursor with a trifluoromethylating agent.

Other Transition Metal-Catalyzed Methods for Pyridine Ring Functionalization

Beyond palladium and copper, other transition metals such as rhodium and iridium have emerged as powerful catalysts for the synthesis and functionalization of pyridines.

Rhodium(III)-catalyzed C-H activation of α,β-unsaturated ketoximes and their subsequent reaction with alkynes provides a route to highly substituted pyridine derivatives. This methodology allows for the one-pot construction of pyridines with up to five different substituents. A similar strategy could be adapted for the synthesis of the target molecule by choosing appropriately functionalized starting materials.

Iridium-catalyzed C-H borylation of pyridines is another valuable tool. This reaction allows for the introduction of a boronic ester group, which can then be further functionalized through subsequent cross-coupling reactions to introduce the desired iodine atom. The regioselectivity of the borylation can be controlled by the substitution pattern of the pyridine ring.

Green Chemistry Principles in the Synthesis of 5-Iodo-6-(trifluoromethyl)nicotinic Acid

The application of green chemistry principles to the synthesis of complex molecules like 5-Iodo-6-(trifluoromethyl)nicotinic acid is crucial for minimizing environmental impact and improving process safety and efficiency. These principles guide the development of more sustainable chemical processes.

Solvent-Free and Environmentally Benign Methodologies

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste. The development of solvent-free or environmentally benign solvent systems is a key focus of green chemistry. While specific solvent-free methods for the synthesis of 5-Iodo-6-(trifluoromethyl)nicotinic acid are not extensively documented, related research on the synthesis of nicotinic acid derivatives and halogenated pyridines provides insights into potential green alternatives.

For instance, the synthesis of 2-(arylamino) nicotinic acid derivatives has been achieved under solvent-free conditions using boric acid as a catalyst. This approach offers benefits such as excellent yields, straightforward workup, and the use of a readily available and safe catalyst. Another green approach involves the iodination of pyrimidine (B1678525) derivatives under solvent-free conditions using solid iodine and silver nitrate, which proceeds with short reaction times and high yields. These examples suggest that similar solvent-free approaches could be explored for the iodination step in the synthesis of 5-Iodo-6-(trifluoromethyl)nicotinic acid.

The use of greener solvents is another important aspect. Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. Base-promoted selective amination of polyhalogenated pyridines has been successfully demonstrated in water, providing an environmentally benign alternative to traditional methods that often use palladium catalysts and organic solvents. Exploring aqueous-based systems for the synthesis of 5-Iodo-6-(trifluoromethyl)nicotinic acid could significantly improve the environmental profile of the process.

Table 1: Comparison of Conventional vs. Potential Green Solvents in Pyridine Synthesis

| Solvent Type | Examples | Advantages | Disadvantages |

| Conventional | Dichloromethane, Toluene, DMF | Good solubility for many organic compounds | Volatile, often toxic, contributes to waste |

| Green | Water, Ethanol, Supercritical CO2 | Environmentally benign, low toxicity, readily available | Lower solubility for some nonpolar reactants |

| Ionic Liquids | Imidazolium-based salts | Low volatility, tunable properties | Can be expensive, potential toxicity concerns |

Atom Economy and Reaction Efficiency Considerations in Process Development

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. jocpr.com

The synthesis of 5-Iodo-6-(trifluoromethyl)nicotinic acid typically involves multiple steps, including the introduction of the iodo and trifluoromethyl groups, and the formation of the carboxylic acid functionality. Each of these steps should be evaluated for its atom economy. For example, electrophilic iodination reactions often use stoichiometric amounts of iodinating agents and can generate significant waste. Developing catalytic iodination methods would improve the atom economy of this step.

Reaction mass efficiency (RME) is another important metric that considers the masses of all materials used in a process, including solvents, reagents, and processing aids, relative to the mass of the final product. Optimizing reaction conditions to reduce the use of excess reagents and simplifying workup procedures can significantly improve the RME.

Table 2: Key Metrics for Evaluating Reaction Efficiency

| Metric | Description | Ideal Value |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% |

| Reaction Yield | (Actual amount of product obtained / Theoretical amount of product) x 100% | 100% |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | 100% |

| E-Factor | Total waste (kg) / Product (kg) | 0 |

Flow Chemistry Applications in Continuous Synthesis of 5-Iodo-6-(trifluoromethyl)nicotinic Acid

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the production of fine chemicals and pharmaceuticals. atomfair.comaurigeneservices.com It offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. acs.orgorganic-chemistry.org

While a specific continuous flow synthesis for 5-Iodo-6-(trifluoromethyl)nicotinic acid has not been detailed in the literature, the application of flow chemistry to related transformations demonstrates its potential. For example, continuous flow reactors have been successfully used for the N-oxidation of pyridine derivatives, achieving high yields and demonstrating excellent stability over extended periods. organic-chemistry.org This suggests that the oxidation step to form the nicotinic acid could be efficiently performed in a flow system.

Furthermore, halogenation and trifluoromethylation reactions, which are often highly exothermic and can be difficult to control in batch reactors, are well-suited for flow chemistry. organic-chemistry.org The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, preventing runaway reactions and improving selectivity. The on-demand generation of reactive intermediates in flow can also enhance safety by minimizing the accumulation of hazardous materials.

Table 3: Potential Advantages of Flow Chemistry for the Synthesis of 5-Iodo-6-(trifluoromethyl)nicotinic Acid

| Feature | Advantage in Flow Chemistry | Relevance to Synthesis Steps |

| Enhanced Heat Transfer | Improved temperature control, prevention of hotspots and side reactions. | Iodination and trifluoromethylation are often exothermic. |

| Precise Residence Time Control | Optimization of reaction time for maximum yield and minimal byproduct formation. | Crucial for selective functionalization of the pyridine ring. |

| Improved Mixing | Efficient mixing of reactants, leading to faster reaction rates and better reproducibility. | Important for reactions involving multiple phases or viscous solutions. |

| Increased Safety | Small reaction volumes minimize the risk of accidents with hazardous reagents. | Handling of corrosive iodinating agents and trifluoromethylating agents. |

| Scalability | Straightforward scale-up by running the process for longer or using multiple reactors in parallel. | Important for industrial production. |

Comparative Analysis of Diverse Synthetic Routes: Yield, Selectivity, and Accessibility

The optimal synthetic route to 5-Iodo-6-(trifluoromethyl)nicotinic acid depends on a variety of factors, including the desired yield, selectivity, and the availability and cost of starting materials. Several potential synthetic strategies can be considered, each with its own set of advantages and disadvantages.

A common approach involves the functionalization of a pre-existing pyridine ring. For example, one could start with a 6-(trifluoromethyl)nicotinic acid derivative and introduce the iodine atom at the 5-position through electrophilic iodination. The regioselectivity of this reaction would be influenced by the directing effects of the existing substituents. Alternatively, a route starting from a 5-iodonicotinic acid derivative followed by trifluoromethylation at the 6-position could be envisioned. The choice of trifluoromethylating agent and reaction conditions would be critical for achieving high yield and selectivity.

Another strategy involves the construction of the substituted pyridine ring from acyclic precursors. This approach can offer greater flexibility in introducing the desired substituents at specific positions. For instance, a condensation reaction involving a trifluoromethylated building block and a fragment containing the iodo- and carboxylic acid precursors could be a viable route.

Table 4: Hypothetical Comparative Analysis of Synthetic Routes

| Synthetic Route | Key Steps | Potential Advantages | Potential Disadvantages |

| Route A: Iodination of 6-(trifluoromethyl)nicotinic acid | 1. Synthesis of 6-(trifluoromethyl)nicotinic acid. 2. Electrophilic iodination. | Potentially straightforward iodination step. | Regioselectivity of iodination may be an issue. |

| Route B: Trifluoromethylation of 5-iodonicotinic acid | 1. Synthesis of 5-iodonicotinic acid. 2. Trifluoromethylation. | Starting material may be readily available. | Trifluoromethylation can require harsh conditions and expensive reagents. |

| Route C: Pyridine ring synthesis | 1. Synthesis of acyclic precursors. 2. Cyclization to form the pyridine ring. | High degree of control over substituent placement. | May involve more steps and complex starting materials. |

Chemical Transformations and Reaction Pathways of 5 Iodo 6 Trifluoromethyl Nicotinic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The electronic nature of the pyridine ring in 5-iodo-6-(trifluoromethyl)nicotinic acid is significantly influenced by the nitrogen heteroatom and the potent electron-withdrawing trifluoromethyl (-CF₃) group. This renders the ring electron-deficient, which dictates its susceptibility to substitution reactions.

Functionalization and Derivatization at Various Positions

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is inherently less reactive towards electrophiles compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The presence of the -CF₃ group at the 6-position and the carboxylic acid at the 3-position further deactivates the ring, making electrophilic aromatic substitution exceptionally challenging. Reactions such as nitration or halogenation would require harsh conditions and are generally not a preferred pathway for functionalizing this scaffold.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient character of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the electron-withdrawing groups. nih.gov While the 5-position is occupied by the iodo group, the 2- and 4-positions are potential sites for nucleophilic attack, displacing a hydride ion or another leaving group if present. SNAr reactions on highly fluorinated pyridines are well-documented, where strong nucleophiles can displace fluoride (B91410) ions. rsc.orgrsc.org In the case of 5-iodo-6-(trifluoromethyl)nicotinic acid, direct SNAr is less common without a suitable leaving group at the 2- or 4-position. However, related structures demonstrate that nucleophiles like amines or alkoxides can be introduced onto the pyridine core under specific conditions, often requiring activation or the presence of a better leaving group. nih.gov

Modifications and Esterification of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position is a prime site for modification, allowing for the synthesis of a diverse range of derivatives such as esters, amides, and acid chlorides. These transformations are crucial for modulating the compound's physicochemical properties and for creating conjugates with other molecules.

Esterification: Standard esterification procedures are readily applicable. The reaction of 5-iodo-6-(trifluoromethyl)nicotinic acid with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) or a coupling agent can yield the corresponding ester. A common and efficient method involves first converting the carboxylic acid to its more reactive acyl chloride, followed by reaction with an alcohol. nih.gov

For example, treatment with thionyl chloride (SOCl₂) or oxalyl chloride can generate 5-iodo-6-(trifluoromethyl)nicotinoyl chloride. This intermediate readily reacts with various alcohols or phenols to produce a wide array of esters. nih.gov

Amide Formation: Amide derivatives can be synthesized using standard peptide coupling reagents. Agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) facilitate the coupling of the carboxylic acid with primary or secondary amines. mdpi.comclockss.org This method is widely used in the synthesis of bioactive molecules due to its mild conditions and high efficiency. mdpi.com

| Reagent(s) | Product Type | Typical Conditions | Purpose |

| SOCl₂, then R-OH | Ester | Toluene, 85°C | Ester synthesis via acyl chloride |

| R-OH, H₂SO₄ | Ester | Reflux | Fischer esterification |

| R-NH₂, EDCI, HOBt | Amide | MeCN or DMF, r.t. | Amide bond formation |

Cross-Coupling Reactions Involving the Iodo Substituent

The carbon-iodine bond at the 5-position is the most versatile functional handle for elaboration of the molecule's core structure. Aryl iodides are highly reactive substrates in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Suzuki-Miyaura Cross-Coupling Reactions with Organoboron Reagents

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl iodide with an organoboron reagent, such as a boronic acid or boronic ester. This reaction is catalyzed by a palladium(0) complex and requires a base. It is widely used in the synthesis of biaryl compounds. The reaction of 5-iodo-6-(trifluoromethyl)nicotinic acid or its ester derivatives with various aryl or heteroaryl boronic acids can produce a library of 5-aryl-6-(trifluoromethyl)nicotinic acid derivatives.

| Aryl Boronic Acid | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 5-Phenyl-6-(trifluoromethyl)nicotinic acid |

| Pyridin-3-ylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME | 5-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinic acid |

| (4-Methoxyphenyl)boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 5-(4-Methoxyphenyl)-6-(trifluoromethyl)nicotinic acid |

Heck and Sonogashira Coupling Reactions for Olefin and Alkyne Introduction

Heck Reaction: The Heck reaction allows for the introduction of alkenyl groups at the 5-position. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples the aryl iodide with an alkene, such as styrene (B11656) or an acrylate, in the presence of a base. This transformation is valuable for synthesizing precursors to more complex structures and for introducing vinyl functional groups. nih.gov

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. wikipedia.org This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. researchgate.netresearchgate.net The resulting 5-alkynyl derivatives are versatile intermediates that can undergo further transformations, such as cyclizations or click reactions. nih.gov

| Coupling Partner | Reaction Type | Catalyst System | Base | Product Type |

| Styrene | Heck | Pd(OAc)₂, P(o-tol)₃ | Et₃N | 5-Styryl derivative |

| Ethyl acrylate | Heck | PdCl₂(PPh₃)₂ | K₂CO₃ | 5-(Ethyl acrylate) derivative |

| Phenylacetylene | Sonogashira | Pd(PPh₃)₄, CuI | Et₃N / DMF | 5-(Phenylethynyl) derivative |

| Trimethylsilylacetylene | Sonogashira | PdCl₂(PPh₃)₂, CuI | Piperidine | 5-(Trimethylsilylethynyl) derivative |

Buchwald-Hartwig Amination and Related C-N Bond Forming Reactions

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction enables the arylation of a wide range of nitrogen nucleophiles, including primary and secondary amines, anilines, and amides, using an aryl halide. rsc.orgnih.gov Applying this reaction to 5-iodo-6-(trifluoromethyl)nicotinic acid or its esters allows for the direct installation of diverse amino groups at the 5-position, a critical transformation in the synthesis of many pharmaceutical agents. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and accommodating a broad substrate scope. researchgate.net

| Amine | Catalyst / Ligand | Base | Solvent | Product Type |

| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 5-Morpholinyl derivative |

| Aniline | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 5-(Phenylamino) derivative |

| Benzylamine | PdCl₂(dppf) | NaOt-Bu | THF | 5-(Benzylamino) derivative |

Negishi and Stille Coupling Reactions for C-C Bond Formation

The molecular architecture of 5-iodo-6-(trifluoromethyl)nicotinic acid, featuring a carbon-iodine bond on the pyridine ring, makes it an excellent substrate for palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. Among the most powerful of these methods are the Negishi and Stille couplings, which are widely utilized for their functional group tolerance and versatility. wikipedia.orgwikipedia.org

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org For 5-iodo-6-(trifluoromethyl)nicotinic acid, the C-I bond at the 5-position is the reactive site for oxidative addition to the Pd(0) catalyst. The subsequent transmetalation with an organozinc reagent (R-ZnX) and reductive elimination yields the 5-substituted product. The reaction allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org The high functional group tolerance of the Negishi coupling is particularly advantageous, allowing the carboxylic acid and trifluoromethyl groups to remain intact during the transformation. wikipedia.org

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound (organostannane), also catalyzed by palladium. organic-chemistry.org The mechanism is similar to the Negishi coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key advantage of organostannanes is their stability to air and moisture, and many are commercially available. wikipedia.org However, a significant drawback is the toxicity of tin compounds. organic-chemistry.org The rate of group transfer from the organostannane follows the general trend: alkynyl > alkenyl > aryl > allyl ~ benzyl (B1604629) >> alkyl. researchgate.net This predictable reactivity allows for the use of mixed organostannanes where a specific group is selectively transferred.

The application of these coupling reactions to 5-iodo-6-(trifluoromethyl)nicotinic acid provides a robust platform for synthesizing a diverse array of derivatives, enabling the introduction of various alkyl, alkenyl, and aryl moieties at the 5-position of the pyridine ring.

| Reaction Type | Coupling Partner | Catalyst | Ligand | Solvent | Typical Conditions |

|---|---|---|---|---|---|

| Negishi Coupling | Organozinc (R-ZnX) | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, XPhos | THF, DMF, DMA | Room Temp to 80 °C |

| Stille Coupling | Organostannane (R-SnR'₃) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃, AsPh₃ | THF, Dioxane, Toluene | 50 °C to 110 °C |

C-H Activation and Directed Functionalization Strategies

Beyond the functionalization of the C-I bond, the direct activation and functionalization of the remaining C-H bond on the pyridine ring of 5-iodo-6-(trifluoromethyl)nicotinic acid represents a highly atom- and step-economical synthetic strategy. The electronic environment of the pyridine ring is heavily influenced by the substituents: the electron-withdrawing trifluoromethyl and carboxylic acid groups, the iodo group, and the ring nitrogen atom. These features create a highly electron-deficient aromatic system.

The reactivity of C-H bonds ortho to fluorine substituents in fluoroarenes with metal centers is often enhanced. nih.govwhiterose.ac.uk This ortho-fluorine directing effect can be a powerful tool for achieving regioselectivity. In the case of 5-iodo-6-(trifluoromethyl)nicotinic acid, the trifluoromethyl group at the 6-position can direct functionalization to the adjacent C-H bond if it were present, but the most likely site for C-H activation on this specific molecule is the C-4 position. This position is electronically activated and sterically accessible.

Strategies for C-H functionalization often employ transition metal catalysts (e.g., palladium, rhodium, iridium) that can cleave the C-H bond and incorporate a new functional group. nih.gov For pyridine derivatives, functionalization can be achieved through various mechanisms, including transient activator strategies where the pyridine nitrogen is temporarily quaternized to enhance the reactivity of the ring's C-H bonds toward arylation or other substitutions. nih.gov Such approaches could potentially be applied to install aryl or alkyl groups at the C-4 position, complementing the C-C bond formation achieved via cross-coupling at the C-5 position.

Transformations and Derivatization of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a key functional moiety known for its high electronegativity and metabolic stability. mdpi.comwikipedia.org While generally considered robust and chemically inert under many reaction conditions, recent advancements have enabled selective transformations of the CF₃ group, providing pathways to novel fluorinated derivatives. tcichemicals.comresearchgate.net

Reduction and Defluorinative Functionalization: The selective cleavage of a single C-F bond in an aromatic trifluoromethyl group is a significant challenge. However, methods have been developed for the reductive functionalization of trifluoromethylarenes to access valuable difluoromethyl (CF₂) compounds. nih.gov These transformations often proceed via single-electron transfer to generate a radical anion, which then eliminates a fluoride ion. The resulting difluoromethyl radical or related intermediate can be trapped by various reagents. For example, visible-light-induced palladium catalysis has been shown to achieve the defluoroarylation of trifluoromethylarenes with arylboronic acids. acs.org Such strategies could potentially convert the CF₃ group of 5-iodo-6-(trifluoromethyl)nicotinic acid into a difluoro(aryl)methyl group.

Oxidation: The oxidation of a trifluoromethyl group is extremely challenging due to the strength of the carbon-fluorine bonds and the high oxidation state of the carbon atom. The group is stable to most common oxidizing agents. Consequently, direct oxidation of the CF₃ group on 5-iodo-6-(trifluoromethyl)nicotinic acid to other functional groups is not a readily accessible transformation.

Fluorine Atom Manipulation: Beyond simple reduction, the manipulation of individual fluorine atoms allows for more complex derivatization. For instance, ortho-silyl-substituted benzotrifluorides have undergone selective transformations of a single C-F bond under mild conditions. tcichemicals.com Catalytic methods for the thiolation or azidation of one C-F bond in trifluoromethylarenes have also been reported. researchgate.net These advanced techniques open the possibility of converting the CF₃ group into functional groups such as -CF₂SR or -CF₂N₃, significantly expanding the chemical space accessible from 5-iodo-6-(trifluoromethyl)nicotinic acid.

| Transformation Type | Product Moiety | Reagents/Conditions | Reference Concept |

|---|---|---|---|

| Defluoroalkylation | -CF₂R | Photoredox Catalysis, Silanes | nih.gov |

| Defluoroarylation | -CF₂Ar | Pd-catalysis, Visible Light, Arylboronic acids | acs.org |

| Defluorinative Thiolation | -CF₂SR | Yb(OTf)₃, Silylating agent, Thiol source | researchgate.net |

| Exhaustive Reduction | -CH₃ | Strong reducing agents (e.g., alkali metals) | nih.gov |

Acid-Base Chemistry and Salt Formation in Reaction Contexts

5-Iodo-6-(trifluoromethyl)nicotinic acid possesses two key sites for acid-base chemistry: the carboxylic acid group (-COOH) and the basic nitrogen atom of the pyridine ring. The interplay of these functionalities is critical in various reaction contexts.

The carboxylic acid group is inherently acidic. Its acidity is significantly enhanced by the strong electron-withdrawing inductive effects of both the adjacent trifluoromethyl group and the iodo substituent. The trifluoromethyl group is known to substantially increase the acidity of nearby functional groups. wikipedia.org This makes 5-iodo-6-(trifluoromethyl)nicotinic acid a relatively strong organic acid. In the presence of a base, it readily deprotonates to form the corresponding carboxylate salt. This salt formation is often used to modify the compound's solubility, for instance, to render it soluble in aqueous media for certain reactions or purification procedures.

Conversely, the lone pair of electrons on the pyridine nitrogen atom imparts basic character. This nitrogen can be protonated by strong acids to form a pyridinium (B92312) salt. The basicity of the nitrogen, however, is attenuated by the electron-withdrawing effects of the substituents on the ring.

In the context of chemical reactions, such as the palladium-catalyzed couplings discussed earlier, the acid-base properties can be crucial. The reaction medium's pH can determine the protonation state of the molecule. For instance, in some cases, the carboxylate form may be more soluble or have different reactivity compared to the neutral carboxylic acid. The basicity of the pyridine nitrogen can also influence reactions, as it may coordinate to metal catalysts or react with acidic reagents, necessitating the use of protecting groups or careful control of reaction conditions.

Applications of 5 Iodo 6 Trifluoromethyl Nicotinic Acid As a Key Synthetic Intermediate

Role in the Construction of Complex Heterocyclic Systems

The presence of an iodine atom, a trifluoromethyl group, and a carboxylic acid on the pyridine (B92270) ring makes 5-Iodo-6-(trifluoromethyl)nicotinic acid a versatile scaffold for the synthesis of a wide array of complex heterocyclic structures. The iodo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The strategic positioning of the iodo group at the 5-position allows for its participation in a variety of palladium-catalyzed coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are instrumental in the annulation of additional rings onto the pyridine core, leading to the formation of polycyclic and fused heterocyclic systems. For instance, the Suzuki-Miyaura coupling with appropriately substituted boronic acids can be employed to introduce aryl or heteroaryl moieties, which can subsequently undergo intramolecular cyclization to yield fused ring structures.

While specific examples directly utilizing 5-Iodo-6-(trifluoromethyl)nicotinic acid in the public domain are limited, the reactivity of similar iodo-pyridines serves as a strong predictor of its synthetic potential. The general strategy involves the initial coupling reaction followed by a cyclization step, which can be tailored to produce a variety of fused systems, including but not limited to, thienopyridines, furopyridines, and pyrrolopyridines. The trifluoromethyl group in these structures often enhances their biological activity and modulates their physicochemical properties.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Fused Pyridine Systems from 5-Iodo-6-(trifluoromethyl)nicotinic acid

| Coupling Reaction | Coupling Partner | Potential Fused System |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Benzo-fused Pyridines, etc. |

| Stille | Organostannanes | Variously Substituted Pyridines |

| Heck | Alkenes | Pyridine-annulated Rings |

| Sonogashira | Terminal Alkynes | Ethynyl-substituted Pyridines |

| Buchwald-Hartwig | Amines, Alcohols, Thiols | Amino/Alkoxy/Thio-pyridines |

Beyond the synthesis of fused rings, 5-Iodo-6-(trifluoromethyl)nicotinic acid serves as a key building block for incorporating the trifluoromethylnicotinic acid moiety into larger and more complex molecular scaffolds. The carboxylic acid group can be readily converted into a variety of other functional groups, such as amides, esters, and alcohols, providing multiple avenues for further derivatization.

This versatility allows for its integration into a wide range of molecular architectures, which is of significant interest in medicinal chemistry and materials science. For example, the formation of amide bonds with various amines can lead to the generation of libraries of compounds for biological screening. The trifluoromethyl group is a highly sought-after motif in drug discovery due to its ability to improve metabolic stability, binding affinity, and lipophilicity.

Utilization in Total Synthesis Strategies for Advanced Molecules

The unique structural features of 5-Iodo-6-(trifluoromethyl)nicotinic acid make it a valuable tool in the context of total synthesis, where the efficient and controlled construction of complex target molecules is paramount.

In the realm of total synthesis, complex molecules are often assembled from smaller, more manageable fragments or building blocks. 5-Iodo-6-(trifluoromethyl)nicotinic acid can be chemically modified to generate more elaborate building blocks tailored for a specific synthetic route. For example, the iodo group can be replaced with other functionalities through coupling reactions, and the carboxylic acid can be elaborated into more complex side chains. These transformations allow for the creation of highly functionalized pyridine derivatives that can be incorporated into the synthesis of natural products or other complex target molecules.

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials. The structure of 5-Iodo-6-(trifluoromethyl)nicotinic acid, with its distinct reactive handles, makes it an attractive starting point or intermediate in a retrosynthetic plan.

When a complex target molecule contains a substituted pyridine ring, retrosynthetic disconnection can lead back to a key intermediate like 5-Iodo-6-(trifluoromethyl)nicotinic acid. The iodo and carboxylic acid groups provide logical points for disconnection, representing opportunities for well-established synthetic transformations like cross-coupling and esterification/amidation in the forward synthesis.

Development of Novel Synthetic Methodologies Utilizing 5-Iodo-6-(trifluoromethyl)nicotinic Acid

The reactivity of 5-Iodo-6-(trifluoromethyl)nicotinic acid also makes it a valuable substrate for the development of new synthetic methods. The presence of multiple functional groups allows for the exploration of novel reaction pathways and the optimization of existing transformations. For instance, the interplay between the iodo, trifluoromethyl, and carboxylic acid groups can lead to unique reactivity and selectivity in various chemical reactions.

Researchers can utilize this compound to explore new catalytic systems for cross-coupling reactions or to develop novel cyclization strategies for the synthesis of complex heterocyclic frameworks. The insights gained from such studies can have broader implications for the field of organic synthesis, providing new tools and strategies for the construction of a wide range of functional molecules.

Catalyst Development and Ligand Design Studies for its Transformations

While specific catalyst development studies exclusively focused on 5-iodo-6-(trifluoromethyl)nicotinic acid are not extensively detailed in dedicated publications, the transformation of this compound relies on well-established principles of cross-coupling catalysis applied to functionalized aryl and heteroaryl halides. Research in this area focuses on developing highly efficient, stable, and versatile catalyst systems that can tolerate the compound's various functional groups.

The primary transformations for this intermediate involve palladium- and nickel-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. The development of catalysts for these processes is centered on the optimization of the metal precursor and, crucially, the ancillary ligand.

Palladium-Based Catalysts: Palladium complexes are the most common catalysts for cross-coupling reactions involving aryl iodides. tcichemicals.com The choice of catalyst often begins with a stable Pd(II) precatalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), or a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). tcichemicals.commdpi.com These precatalysts are reduced in situ to the active Pd(0) species that enters the catalytic cycle. tcichemicals.com

Ligand design plays a paramount role in achieving high catalytic activity and selectivity. For substrates like 5-iodo-6-(trifluoromethyl)nicotinic acid, which are sterically hindered and electronically modified by the trifluoromethyl group, the use of sophisticated ligands is essential. Key developments in ligand design include:

Electron-Rich, Bulky Phosphines: Ligands such as the Buchwald and Fu phosphines (e.g., SPhos, XPhos, RuPhos) have proven highly effective. Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition of the C-I bond to the palladium center. nih.gov

N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that can exhibit high turnover numbers and resist decomposition at elevated temperatures.

Palladacycles: These are pre-formed, stable Pd(II) catalysts that can be readily activated under basic conditions to generate the active Pd(0) species efficiently. tcichemicals.com Their defined structure and stability make them attractive for reproducible and high-yielding reactions. tcichemicals.com

The table below summarizes representative palladium catalyst systems and conditions applicable to the Suzuki-Miyaura cross-coupling of aryl halides, which are directly relevant for the transformation of 5-iodo-6-(trifluoromethyl)nicotinic acid.

| Aryl Halide Substrate | Boronic Acid/Ester Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Iodoacetophenone | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 |

| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 90 | 92 |

| 1-Bromo-4-(trifluoromethyl)benzene | 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | 88 |

| 4-Chloroacetophenone | Phenylboronic acid | [N,O] Ligand / Pd(OAc)₂ | K₂CO₃ | Isopropanol | 60 | >90 mdpi.com |

Nickel-Based Catalysts: Nickel catalysts have emerged as a more economical alternative to palladium for various cross-coupling reactions. researchgate.net They are particularly effective for forming carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds. Ligand-free systems, such as those using NiCl₂ in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), have been shown to efficiently catalyze the coupling of aryl iodides with thiols. researchgate.net Such systems would be applicable for derivatizing the 5-iodo position of the target compound to introduce sulfur-containing moieties.

Mechanistic Investigations of Novel Reactions Involving the Compound

Specific mechanistic investigations detailing the reaction pathways of 5-iodo-6-(trifluoromethyl)nicotinic acid are limited. However, its reactivity in transition metal-catalyzed reactions is governed by well-understood, fundamental mechanistic cycles. The most relevant of these is the mechanism for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Catalytic Cycle: The reaction of 5-iodo-6-(trifluoromethyl)nicotinic acid with a boronic acid, for instance, would proceed via the following canonical steps:

Oxidative Addition: The cycle begins with the active Pd(0) catalyst, typically coordinated to two phosphine (B1218219) ligands (Pd(0)L₂). The 5-iodo-6-(trifluoromethyl)nicotinic acid molecule undergoes oxidative addition to this complex. In this step, the C-I bond is broken, and the palladium atom inserts itself, forming a square planar Pd(II) complex. The rate of this step is influenced by the electron density of the aryl halide; the electron-withdrawing trifluoromethyl group and the pyridine nitrogen atom are expected to facilitate this process.

Transmetalation: This step requires the presence of a base (e.g., K₂CO₃, Cs₂CO₃). The base activates the organoboron compound (e.g., a boronic acid) to form a more nucleophilic boronate species. This boronate then reacts with the Pd(II) complex, transferring its organic group to the palladium center and displacing the iodide ligand. This results in a new Pd(II) complex bearing both organic partners.

Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product. The palladium catalyst is simultaneously reduced back to its Pd(0) oxidation state, allowing it to re-enter the catalytic cycle. The steric bulk of the ligands is crucial for promoting this step.

The general mechanism is outlined in the table below.

| Step | Reactants | Intermediate/Transition State | Products |

| 1. Oxidative Addition | Pd(0)L₂ + R¹-I | [R¹-Pd(II)(I)-L₂] | - |

| 2. Transmetalation | [R¹-Pd(II)(I)-L₂] + (R²-B(OH)₃)⁻ | [R¹-Pd(II)(R²)-L₂] | Borate salts + I⁻ |

| 3. Reductive Elimination | [R¹-Pd(II)(R²)-L₂] | - | R¹-R² + Pd(0)L₂ |

| (Where R¹-I represents 5-iodo-6-(trifluoromethyl)nicotinic acid and R²-B(OH)₂ is the boronic acid coupling partner) |

Computational and Theoretical Studies on 5 Iodo 6 Trifluoromethyl Nicotinic Acid

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical reactivity. Computational methods allow for the detailed prediction of how electrons are distributed and how the molecule will interact with other chemical species.

Density Functional Theory (DFT) Calculations for Ground States and Transition States

Molecular Orbital and Frontier Orbital Analysis for Reaction Understanding

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. An analysis of the molecular orbitals of 5-Iodo-6-(trifluoromethyl)nicotinic acid would reveal how atomic orbitals combine to form bonding and antibonding MOs. The distribution and energies of these orbitals dictate the molecule's electronic properties.

Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO are indicative of the molecule's ability to donate electrons, while the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. For instance, a small HOMO-LUMO gap often suggests higher reactivity.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the step-by-step pathways of chemical reactions. This provides a level of detail that is often difficult to obtain through experimental methods alone.

Transition State Analysis and Determination of Energy Barriers

By modeling a potential reaction involving 5-Iodo-6-(trifluoromethyl)nicotinic acid, researchers can identify the transition states connecting reactants, intermediates, and products. A detailed analysis of the geometry and energy of these transition states provides a comprehensive picture of the reaction mechanism.

The energy difference between the reactants and the transition state is the energy barrier, or activation energy. Calculating these barriers allows for the prediction of reaction rates and the identification of the most likely reaction pathway among several possibilities.

Solvent Effects and Implicit/Explicit Solvation Models on Reaction Pathways

Reactions are typically carried out in a solvent, which can have a significant impact on reaction pathways and rates. Computational models can account for these solvent effects in two primary ways:

Implicit Solvation Models: These models treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good approximation of how the solvent influences the solute's electronic structure and the energies of reactants and transition states.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific interactions, such as hydrogen bonding, between the solute and the solvent molecules, providing a more detailed and accurate picture of the solvation process.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule, or its conformation, can significantly influence its properties and reactivity. 5-Iodo-6-(trifluoromethyl)nicotinic acid may exist in different conformations due to the rotation around its single bonds.

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify its stable conformers and the energy barriers between them. This information is crucial for understanding which shapes the molecule is likely to adopt under different conditions.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms, MD can reveal how the molecule flexes, vibrates, and changes its conformation. This can be particularly useful for understanding how the molecule behaves in solution and how it might interact with biological targets.

While specific computational studies on 5-Iodo-6-(trifluoromethyl)nicotinic acid are not widely published, the theoretical frameworks and computational methodologies described here are standard approaches for investigating the properties and reactivity of such molecules. Future computational research on this compound would likely employ these methods to provide valuable insights into its chemical behavior.

Structure-Reactivity Relationships and Rational Design Principles

Computational and theoretical studies play a pivotal role in elucidating the structure-reactivity relationships of 5-iodo-6-(trifluoromethyl)nicotinic acid. By understanding how the arrangement of atoms and the electronic distribution within the molecule influence its chemical behavior, principles for the rational design of new molecules with tailored properties can be established. Density Functional Theory (DFT) is a commonly employed computational method to investigate the electronic structure and reactivity of molecules like 5-iodo-6-(trifluoromethyl)nicotinic acid.

The reactivity of 5-iodo-6-(trifluoromethyl)nicotinic acid is significantly influenced by the strong electron-withdrawing nature of both the iodine atom and the trifluoromethyl group. The trifluoromethyl group, with a Hammett constant (σp) of 0.54, is a powerful electron-withdrawing substituent. nih.gov This electronic pull has a profound effect on the pyridine (B92270) ring and the carboxylic acid moiety.

One key aspect of the structure-reactivity relationship is the acidity of the carboxylic acid group. The presence of two strong electron-withdrawing groups is expected to increase the acidity of the nicotinic acid derivative. This is due to the stabilization of the resulting carboxylate anion through inductive effects.

Furthermore, the electronic properties of the pyridine ring are heavily modulated. The electron-poor nature of the ring, induced by the iodo and trifluoromethyl substituents, makes it more susceptible to nucleophilic attack. Computational analyses, such as the calculation of molecular electrostatic potential (MEP) maps, can visualize the electron distribution and identify electrophilic and nucleophilic sites within the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity. The energy of the LUMO indicates the ability of a molecule to accept an electron, and a lower LUMO energy suggests a higher susceptibility to nucleophilic attack. Conversely, the energy of the HOMO reflects the ability to donate an electron. The significant energy gap between the HOMO and LUMO can indicate the molecule's stability.

Table 1: Calculated Electronic Properties of Nicotinic Acid and its Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Nicotinic Acid | -6.8 | -1.5 | 5.3 | 2.8 |

| 5-Iodonicotinic Acid | -7.1 | -2.0 | 5.1 | 3.5 |

| 6-(Trifluoromethyl)nicotinic Acid | -7.5 | -2.8 | 4.7 | 4.2 |

| 5-Iodo-6-(trifluoromethyl)nicotinic acid | -7.8 | -3.2 | 4.6 | 4.9 |

Note: The data presented in this table are hypothetical and for illustrative purposes, based on general trends observed in computational studies of similar compounds.

The principles of rational drug design can be applied to 5-iodo-6-(trifluoromethyl)nicotinic acid to develop new chemical entities with desired biological activities. nih.govazolifesciences.com Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the lead compound to enhance its efficacy and selectivity. nih.gov

For instance, the iodine atom at the 5-position presents an opportunity for modification. It can be replaced with other functional groups to modulate the electronic properties and steric profile of the molecule. The iodine atom itself can also participate in halogen bonding, a type of non-covalent interaction that can be exploited in drug design to enhance binding affinity to a biological target. nih.govmdpi.com Computational studies can predict the strength and directionality of these halogen bonds.

The trifluoromethyl group at the 6-position is generally considered a metabolically stable group that can enhance membrane permeability and binding affinity. Rational design strategies might involve retaining this group while modifying other parts of the molecule.

Table 2: Potential Modifications and their Rationale in Drug Design

| Position of Modification | Proposed Change | Rationale |

| 5-Position (Iodine) | Replacement with other halogens (Br, Cl) | To fine-tune the electronic properties and halogen bonding potential. |

| 5-Position (Iodine) | Replacement with cyano or nitro groups | To further increase the electron-withdrawing effect. |

| Carboxylic Acid | Esterification or amidation | To modify solubility, bioavailability, and targeting capabilities. |

| Pyridine Ring | Introduction of additional substituents | To explore new interactions with a target binding site. |

By systematically applying these rational design principles, guided by computational predictions, it is possible to develop novel derivatives of 5-iodo-6-(trifluoromethyl)nicotinic acid for a range of potential applications in medicinal chemistry and materials science.

Advanced Analytical Methodologies in the Academic Study of 5 Iodo 6 Trifluoromethyl Nicotinic Acid and Its Transformations

Advanced Spectroscopic Techniques for Reaction Monitoring and Structural Probing

Spectroscopic techniques are indispensable tools in the analysis of 5-Iodo-6-(trifluoromethyl)nicotinic acid. They offer non-destructive and highly detailed information about molecular structure and the changes it undergoes during chemical reactions.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for gaining real-time insights into reaction mechanisms. nih.govnih.gov By monitoring the reaction directly within the NMR spectrometer, chemists can observe the formation of intermediates and products as they evolve. This allows for the determination of reaction kinetics and the identification of transient species that might otherwise be missed. For reactions involving 5-Iodo-6-(trifluoromethyl)nicotinic acid, ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR can be particularly informative. ¹⁹F NMR is especially useful for tracking changes at the trifluoromethyl group, providing a sensitive probe for electronic and structural modifications in its vicinity.

A hypothetical in-situ NMR study of a substitution reaction on 5-Iodo-6-(trifluoromethyl)nicotinic acid could reveal the stepwise displacement of the iodine atom, with the appearance and disappearance of signals corresponding to intermediate complexes. The quantitative nature of NMR allows for the determination of the concentration of reactants, intermediates, and products over time, which is essential for a thorough kinetic analysis. nih.gov

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups present in a molecule. spectroscopyonline.comnih.gov For 5-Iodo-6-(trifluoromethyl)nicotinic acid, these methods are crucial for confirming its structural integrity and for identifying changes in functional groups during its transformations.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. mdpi.com Key characteristic absorptions for 5-Iodo-6-(trifluoromethyl)nicotinic acid would include:

O-H stretch of the carboxylic acid, typically a broad band in the 3300-2500 cm⁻¹ region. libretexts.orglibretexts.org

C=O stretch of the carboxylic acid, a strong absorption around 1760-1690 cm⁻¹. libretexts.orglibretexts.org

C-F stretches of the trifluoromethyl group, which give rise to strong bands typically in the 1350-1100 cm⁻¹ region.

C-I stretch , which would appear at lower frequencies, typically below 600 cm⁻¹.

Pyridine (B92270) ring vibrations , which result in a series of characteristic bands. researchgate.net

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. mdpi.com While C=O and O-H stretches are visible in both, C-I and C-C bonds within the aromatic ring often produce strong Raman signals. The combination of FTIR and Raman spectroscopy provides a more complete vibrational profile of the molecule. spectroscopyonline.comnih.gov For instance, during a reaction where the carboxylic acid group is esterified, the disappearance of the broad O-H stretch and the appearance of a new C-O ester stretch would be clearly observable in the FTIR spectrum.

| Functional Group | FTIR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| O-H (Carboxylic Acid) | ~3000 (broad) | - | Stretching |

| C=O (Carboxylic Acid) | ~1710 | ~1710 | Stretching |

| C-F (Trifluoromethyl) | ~1320, ~1150 | ~750 | Stretching |

| Pyridine Ring | ~1600, ~1450 | ~1600, ~1030 | Stretching |

| C-I | <600 | ~250 | Stretching |

High-Resolution Mass Spectrometry for Intermediate and Product Identification

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the accurate determination of the elemental composition of molecules, making it invaluable for identifying reaction intermediates and final products. nih.gov Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) allow for the gentle ionization of molecules, preserving their structure for mass analysis. nih.gov

In the study of reactions of 5-Iodo-6-(trifluoromethyl)nicotinic acid, HRMS can confirm the identity of the starting material by providing a highly accurate mass measurement that corresponds to its molecular formula. researchgate.net During the reaction, HRMS can be used to detect and identify transient intermediates, even at very low concentrations. nih.govrsc.org For example, in a palladium-catalyzed cross-coupling reaction, HRMS could be used to identify organopalladium intermediates. The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers allows for the differentiation of species with very similar masses, which is crucial in complex reaction mixtures. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental for separating the components of a mixture, allowing for the assessment of purity and the isolation of desired products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like 5-Iodo-6-(trifluoromethyl)nicotinic acid. rsc.orgresearchgate.net The development of a robust HPLC method involves optimizing several parameters to achieve good separation of the target compound from any impurities or byproducts.

A typical reversed-phase HPLC method for this compound would utilize a C18 column. rsc.org Method development would involve the systematic variation of the mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) and water with an acidic modifier like formic or trifluoroacetic acid), flow rate, and column temperature to achieve optimal resolution and peak shape. lu.se

Validation of the developed HPLC method is crucial to ensure its reliability. nih.gov This process, often following guidelines from the International Council for Harmonisation (ICH), involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. researchgate.net

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity index > 0.99 |

| Linearity | Ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999 |

| Accuracy | Closeness of test results to the true value. | Recovery of 98-102% |

| Precision | Agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) < 2% |

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Consistent results with varied flow rate, temperature, etc. |

Gas Chromatography (GC) for Analysis of Volatile Byproducts and Reactants

While 5-Iodo-6-(trifluoromethyl)nicotinic acid itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, this technique is highly effective for the analysis of volatile reactants, solvents, and potential byproducts in its synthesis and reactions. libretexts.orgmdpi.com For the compound to be analyzed by GC, a derivatization step would be necessary to increase its volatility. researchgate.net

In a synthetic procedure, GC can be used to monitor the consumption of a volatile starting material or to detect the formation of a low-boiling-point byproduct. mdpi.com The choice of column (e.g., a polar or non-polar capillary column) and detector (e.g., Flame Ionization Detector (FID) for general organic compounds or an Electron Capture Detector (ECD) for halogenated compounds) would depend on the specific analytes of interest. cetjournal.it When coupled with a mass spectrometer (GC-MS), this technique provides powerful identification capabilities for unknown volatile components in the reaction mixture. scilit.com For instance, in a decarboxylation reaction, GC-MS could be used to identify the resulting 3-iodo-2-(trifluoromethyl)pyridine. The retention time of a compound in the chromatogram helps in its identification, especially when compared against a known standard. youtube.com

X-ray Crystallography in Elucidating Solid-State Structure and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For 5-iodo-6-(trifluoromethyl)nicotinic acid, a single-crystal X-ray diffraction study would provide precise data on bond lengths, bond angles, and torsion angles, defining its molecular conformation in the solid state. While a specific crystal structure for this exact compound is not publicly available, analysis of related structures, such as nicotinic acid and trifluoromethylated aromatic compounds, allows for a detailed prediction of its structural characteristics. ebi.ac.ukresearchgate.netnih.gov

The solid-state structure will be significantly influenced by a variety of intermolecular interactions. The nitrogen atom of the pyridine ring and the carboxylic acid group are primary sites for strong hydrogen bonding. Typically, the carboxylic acid moieties will form dimers via O-H···O hydrogen bonds, a common motif in the crystal structures of carboxylic acids. nih.gov Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor.

The presence of the iodine and trifluoromethyl substituents introduces more complex interactions. researchgate.netrsc.org The iodine atom is a potent halogen bond donor, capable of forming strong C-I···N or C-I···O interactions with neighboring molecules. These interactions, where the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis base, can be a key structure-directing force in the crystal lattice.

Table 1: Predicted Crystallographic Parameters and Intermolecular Interactions for 5-Iodo-6-(trifluoromethyl)nicotinic Acid

| Parameter | Predicted Value/Observation |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group is common for such structures nih.gov |

| Key Hydrogen Bonds | O-H···O (Carboxylic acid dimer), C-H···N, C-H···O |

| Key Halogen Bonds | C-I···N (Pyridine), C-I···O (Carbonyl) |

| Other Interactions | C-H···F, C-F···π, π-π stacking |

| Predicted Unit Cell Volume | ~1000-1200 ų |

Quantitative Analytical Methods for Reaction Yield, Conversion, and Kinetics

To assess the efficiency and rate of chemical reactions involving 5-iodo-6-(trifluoromethyl)nicotinic acid, a variety of quantitative analytical methods are employed. These techniques are essential for optimizing reaction conditions and understanding reaction mechanisms.

Determining Reaction Yield and Conversion:

The yield of a reaction is the measure of the amount of product obtained, while conversion refers to the amount of starting material consumed. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. Using a suitable stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier like trifluoroacetic acid), one can separate the starting material, intermediates, and the final product. By creating a calibration curve with standards of known concentration, the exact amount of each component in the final reaction mixture can be determined, allowing for precise calculation of yield and conversion. Gas Chromatography (GC), particularly for more volatile derivatives, can also be used in a similar manner.

Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful method. ¹H NMR can be used to determine the relative amounts of reactant and product by integrating the signals corresponding to unique protons on each molecule. For 5-iodo-6-(trifluoromethyl)nicotinic acid, ¹⁹F NMR is particularly advantageous. nih.gov The trifluoromethyl group provides a strong, clear signal in a region of the spectrum that is typically free from other signals. By introducing an internal standard with a known concentration and a distinct ¹⁹F NMR signal, the concentration of the fluorine-containing reactant and product can be accurately quantified over time. nih.gov

Kinetic Studies:

Understanding the rate at which a reaction proceeds is fundamental to mechanistic investigation. Kinetic studies involve monitoring the concentration of reactants and/or products at different time intervals. This can be achieved by taking aliquots from the reaction mixture at specific times and quenching the reaction before analysis by HPLC or NMR, as described above.

For reactions that involve a change in the chromophore of the molecule, UV-Vis spectrophotometry can be a convenient method for continuous monitoring. By identifying a wavelength where the reactant and product have significantly different molar absorptivities, the change in absorbance over time can be directly related to the change in concentration, allowing for the determination of the reaction rate and order. researchgate.net The progress of iodination reactions, for instance, can sometimes be followed by monitoring the disappearance or appearance of iodine's characteristic color. researchgate.net

Table 2: Comparison of Quantitative Methods for a Hypothetical Suzuki Coupling Reaction of 5-Iodo-6-(trifluoromethyl)nicotinic Acid

| Method | Analyte Monitored | Advantages | Disadvantages |

| HPLC | Reactant, Product, Intermediates | High accuracy and precision, separates complex mixtures, widely applicable. | Requires method development, discrete sampling. |

| ¹⁹F NMR Spectroscopy | Fluorine-containing Reactant and Product | High specificity, simple sample preparation, can use internal standards. nih.gov | Lower sensitivity than HPLC, requires an NMR spectrometer. |

| UV-Vis Spectroscopy | Components with distinct UV-Vis absorbance | Allows for continuous real-time monitoring, simple and fast. | Only applicable if there are distinct chromophores, susceptible to interference. |

| Gas Chromatography | Volatile derivatives (e.g., esters) | High resolution for volatile compounds, sensitive detectors (e.g., FID, MS). | Requires derivatization for non-volatile compounds like carboxylic acids. |

By combining these advanced analytical methodologies, researchers can gain a comprehensive understanding of the structural and reactive properties of 5-iodo-6-(trifluoromethyl)nicotinic acid, paving the way for its potential applications in various fields of chemical science.

Future Directions and Emerging Research Avenues for 5 Iodo 6 Trifluoromethyl Nicotinic Acid

Exploration of Novel Catalytic Systems for Diverse Functionalization Reactions

The carbon-iodine bond in 5-Iodo-6-(trifluoromethyl)nicotinic acid is a prime target for functionalization through transition-metal catalysis. While standard cross-coupling reactions are anticipated, future research will focus on developing novel and more efficient catalytic systems to access a wider array of derivatives. The electron-deficient nature of the pyridine (B92270) ring, amplified by the trifluoromethyl and carboxylic acid groups, significantly influences the reactivity of the C-I bond, necessitating tailored catalytic approaches.

Key research avenues include:

Palladium- and Copper-Catalyzed Cross-Coupling: Systematic exploration of various palladium- and copper-catalyzed reactions will be crucial. This includes well-established methods like Suzuki-Miyaura (for C-C bond formation with boronic acids), Sonogashira (C-C alkynylation), Heck (C-C alkenylation), Buchwald-Hartwig (C-N and C-O bond formation), and Ullmann couplings. researchgate.netnih.gov A significant area of interest is the copper-catalyzed trifluoromethylation, which could replace the existing iodine with a second trifluoromethyl group, creating highly fluorinated pyridines. nih.govresearchgate.net

Nickel-Catalyzed Reactions: Nickel catalysis offers a cost-effective and often complementary alternative to palladium. nsf.gov Investigating Ni-catalyzed cross-coupling reactions could provide alternative pathways with different substrate scopes and functional group tolerances.

Dual Catalytic Systems: Combining photoredox catalysis with transition metal catalysis can enable reactions that are not feasible through conventional means. acs.org For instance, a dual system could facilitate the coupling of the pyridine core with alkyl fragments via the generation of radical intermediates under mild conditions.

The development of these catalytic systems will enable the synthesis of a vast library of derivatives from a single, advanced intermediate.

Table 1: Potential Catalytic Functionalization Reactions

| Reaction Type | Coupling Partner | Potential Catalyst System | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acids | Pd(OAc)₂, SPhos | C-C |

| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | C-C (alkyne) |

| Buchwald-Hartwig | Amines, Alcohols | Pd₂(dba)₃, BINAP | C-N, C-O |

| Heck | Alkenes | Pd(OAc)₂, P(o-tol)₃ | C-C (alkene) |

| Stille | Organostannanes | Pd(PPh₃)₄ | C-C |

Integration into Automated and High-Throughput Synthesis Platforms for Discovery

The pursuit of new pharmaceuticals and agrochemicals relies heavily on the rapid synthesis and screening of large compound libraries. 5-Iodo-6-(trifluoromethyl)nicotinic acid is an ideal scaffold for such endeavors due to its defined points of diversification.

Future work in this area will involve:

Automated Library Synthesis: Integrating the functionalization reactions (as described in 7.1) into automated synthesis platforms. nih.govwhiterose.ac.uk These systems can perform multiple reactions in parallel, using robotic liquid handlers to dispense reagents and catalysts, thereby rapidly generating hundreds or thousands of unique derivatives from the common pyridine core. researchgate.net This approach accelerates the drug discovery process by quickly providing a diverse set of molecules for biological evaluation. whiterose.ac.uk

High-Throughput Screening (HTS): The synthesized libraries can be subjected to HTS assays to identify compounds with desired biological activity. For example, libraries of nicotinic acid derivatives can be screened for antimicrobial, antiviral, or anticancer properties. nih.govnih.gov The data from HTS, combined with the known structural variations in the library, will facilitate the development of structure-activity relationships (SAR). nih.govresearchgate.net

Fragment-Based Drug Discovery (FBDD): The core molecule itself can be used as a fragment in FBDD campaigns. Its well-defined vectors for chemical modification (the iodo and carboxylic acid groups) allow for systematic elaboration to optimize binding to biological targets.

Photochemistry and Electrochemistry of 5-Iodo-6-(trifluoromethyl)nicotinic Acid

Photochemical and electrochemical methods offer unique, reagent-free activation pathways that can lead to novel transformations not accessible through traditional thermal methods.

Photochemical Reactivity: The C-I bond is susceptible to homolytic cleavage upon UV irradiation, generating a pyridyl radical. nih.govchim.it This highly reactive intermediate can participate in a variety of reactions, including hydrogen atom abstraction, addition to double bonds, or intramolecular cyclization. chim.it Furthermore, visible-light photoredox catalysis presents a powerful strategy for generating this radical under exceptionally mild conditions. nih.govmdpi.com This could enable, for example, the direct C-H trifluoromethylation or alkylation of other substrates using the pyridine moiety as a radical precursor. acs.orgnih.gov

Electrochemical Transformations: The electrochemical reduction of aryl halides is a well-established method for generating aryl radicals or anions. researchgate.netsoton.ac.uk Applying this to 5-iodo-6-(trifluoromethyl)nicotinic acid could allow for controlled C-I bond cleavage by tuning the electrode potential. acs.org The resulting reactive intermediate could be trapped with various electrophiles. Merging electrochemistry with photocatalysis (electrophotocatalysis) could achieve extremely high reduction potentials, enabling the activation of even challenging substrates for coupling with the pyridine core. nih.gov

These approaches align with green chemistry principles by minimizing the use of chemical reagents and often proceeding under ambient temperature and pressure. researchgate.net

Development of Sustainable and Economically Viable Production Routes for Industrial Scale

For any chemical compound to be utilized broadly, its synthesis must be scalable, cost-effective, and environmentally sustainable. Future research will focus on optimizing the production of 5-Iodo-6-(trifluoromethyl)nicotinic acid by adhering to the principles of green chemistry. ijarsct.co.innih.gov

Key areas for improvement include:

Catalytic and Atom-Economical Syntheses: Developing synthetic routes that rely on catalysis rather than stoichiometric reagents to minimize waste. rsc.org This includes novel methods for constructing the substituted pyridine ring itself. organic-chemistry.orgnih.govresearchgate.net

Green Solvents and Conditions: Moving away from hazardous organic solvents towards more benign alternatives like water, supercritical fluids, or deep eutectic solvents. researchgate.net Microwave-assisted and ultrasound-assisted syntheses can dramatically reduce reaction times and energy consumption. ijarsct.co.in